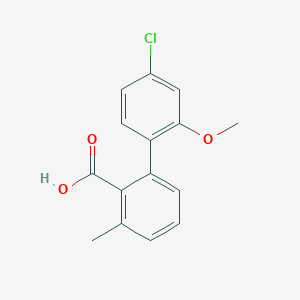
4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% (4-C3C4MPA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 135-140°C. 4-C3C4MPA is used as a reagent for the synthesis of a variety of compounds, as well as for the study of biochemical and physiological effects in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, such as 4-chloro-3-methoxyphenylbenzoic acid, 4-chloro-3-methylphenylbenzoic acid, and 4-chloro-3-methoxybenzoic acid. It is also used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. Additionally, 4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is used in the study of biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. This inhibition of COX-2 could be responsible for the anti-inflammatory and other effects of 4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antiviral effects, as well as to inhibit the proliferation of cancer cells. Additionally, 4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, it can be used in a variety of scientific research applications. However, there are some limitations to its use. It is not suitable for use in humans, as its effects have not been tested in humans and its safety profile is not known. Additionally, its mechanism of action is not fully understood, so its effects on biochemical and physiological systems are not completely understood.
Zukünftige Richtungen
There are a number of potential future directions for 4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% research. These include further studies on its mechanism of action, as well as studies to determine its safety profile in humans. Additionally, further research could be conducted to determine the potential therapeutic applications of 4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%, such as its potential use as an anti-inflammatory, antifungal, or antiviral agent. Additionally, further research could be conducted to determine its potential use in the treatment of cancer.
Synthesemethoden
4-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is typically synthesized through a reaction of 4-chlorobenzoic acid and 3-chloro-4-methoxyphenol. This reaction is carried out in aqueous sodium hydroxide at a temperature of 70-90°C for 1-2 hours. The product is then extracted with an organic solvent, such as ethyl acetate, and the resulting solution is then concentrated and dried to obtain the product.
Eigenschaften
IUPAC Name |
4-chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-5-3-8(7-12(13)16)10-6-9(14(17)18)2-4-11(10)15/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUOASSGVAXSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691059 |
Source


|
| Record name | 3',6-Dichloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-22-6 |
Source


|
| Record name | 3',6-Dichloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














